molecular formula C17H18N2OS B5856644 N-[(3,5-dimethylphenyl)carbamothioyl]-3-methylbenzamide

N-[(3,5-dimethylphenyl)carbamothioyl]-3-methylbenzamide

Cat. No.: B5856644
M. Wt: 298.4 g/mol
InChI Key: MQXFRYYELADRCA-UHFFFAOYSA-N
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Description

N-[(3,5-dimethylphenyl)carbamothioyl]-3-methylbenzamide is a chemical compound with the molecular formula C16H16N2OS. It is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a carbamothioyl group attached to a benzamide backbone, with additional methyl groups enhancing its chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethylphenyl)carbamothioyl]-3-methylbenzamide typically involves the reaction of 3,5-dimethylaniline with benzoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified using recrystallization techniques to obtain a high-purity compound .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dimethylphenyl)carbamothioyl]-3-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3,5-dimethylphenyl)carbamothioyl]-3-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3,5-dimethylphenyl)carbamothioyl]-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with its targets, leading to inhibition or modulation of their activity. The presence of the carbamothioyl group allows for strong binding affinity and selectivity towards certain biological molecules .

Comparison with Similar Compounds

N-[(3,5-dimethylphenyl)carbamothioyl]-3-methylbenzamide can be compared with other similar compounds, such as:

  • N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-methylbenzamide
  • N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methylbenzamide
  • N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide

These compounds share structural similarities but differ in their specific functional groups and substitution patterns, which can influence their chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(3,5-dimethylphenyl)carbamothioyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-11-5-4-6-14(8-11)16(20)19-17(21)18-15-9-12(2)7-13(3)10-15/h4-10H,1-3H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXFRYYELADRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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